molecular formula C18H16FN3O3 B2532551 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 865285-66-1

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B2532551
CAS RN: 865285-66-1
M. Wt: 341.342
InChI Key: STKZNIXGZFRUCU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) and a benzamide group (a benzene ring attached to a carboxamide group). Fluorophenyl groups are commonly used in medicinal chemistry due to their ability to form stable bonds and enhance the biological activity of compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving the formation of intermediate compounds. For instance, a related compound, a fluorinated pyrazole, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely depend on its specific molecular structure. Similar compounds have been studied for their reactivity using various molecular descriptors and reactivity surfaces .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Insecticidal Activities : Compounds with structural similarities to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide have been synthesized, exploring their potential insecticidal activities. For example, the synthesis of various 1,3,4-oxadiazoles containing fluorophenyl groups has demonstrated potential applications in agriculture for pest control due to their insecticidal properties against certain pests (Shi et al., 2000).

  • Antimicrobial Analog Synthesis : The development of fluorobenzamides incorporating thiazole and thiazolidine structures, which show promising antimicrobial activities, highlights the versatility of fluorophenyl-oxadiazole compounds in contributing to new antimicrobial agents. Such compounds have shown significant activity against a range of bacteria and fungi, indicating their potential in addressing microbial resistance (Desai et al., 2013).

Applications in Medicinal Chemistry

  • Anticancer and Antimicrobial Activities : Novel oxadiazole derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, derivatives containing the 4-fluorophenyl moiety have been assessed for their efficacy against cancer cell lines and microbial strains, underscoring the role of such compounds in developing new therapeutic agents (Naik et al., 2022).

  • Anticonvulsant Agents : The design and synthesis of oxadiazole compounds as anticonvulsant agents demonstrate the pharmaceutical applications of fluorophenyl-oxadiazole derivatives. These compounds have shown promising results in models of epilepsy, indicating their potential in developing new treatments for seizure disorders (Zarghi et al., 2008).

Material Science and Sensor Development

  • Fluorescent Chemosensors : The creation of novel polyphenylenes containing oxadiazole moieties as fluorescent chemosensors for ion detection exemplifies the application of oxadiazole derivatives in materials science. These sensors display high sensitivity and selectivity for fluoride ions, highlighting their potential in environmental monitoring and analytical chemistry (Zhou et al., 2005).

  • Biosensors : The development of biosensors using oxadiazole derivatives for the simultaneous determination of biomolecules, such as glutathione and piroxicam, further demonstrates the utility of these compounds in bioanalytical applications. These sensors offer high sensitivity and specificity, contributing to advancements in diagnostic technologies (Karimi-Maleh et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many fluorophenyl-containing compounds are used in medicinal chemistry and their mechanisms of action often involve interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKZNIXGZFRUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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